molecular formula C10H6O4 B107153 2-Oxo-2h-1-benzopyran-7-carboxylic acid CAS No. 17397-70-5

2-Oxo-2h-1-benzopyran-7-carboxylic acid

Cat. No. B107153
CAS RN: 17397-70-5
M. Wt: 190.15 g/mol
InChI Key: IPICJAMMXZIPTL-UHFFFAOYSA-N
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Description

“2-Oxo-2h-1-benzopyran-7-carboxylic acid” is a chemical compound that is part of the coumarin family . Coumarins are a type of organic compound that are found in many plants and are known for their various biological properties .


Synthesis Analysis

The synthesis of “2-Oxo-2h-1-benzopyran-7-carboxylic acid” and its derivatives has been a subject of research. For instance, one method involves the reaction of 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylic acid with allyl bromide . Another method involves the use of various metal-based homogeneous and heterogeneous catalyst systems .


Molecular Structure Analysis

The molecular structure of “2-Oxo-2h-1-benzopyran-7-carboxylic acid” consists of a central 2-oxo-2H-chromene (2-benzopyrane) unit . The structure also includes a carboxylic acid group .


Chemical Reactions Analysis

The chemical reactions involving “2-Oxo-2h-1-benzopyran-7-carboxylic acid” are diverse. For example, it has been found that the ester function sensitive to metabolic hydrolysis can be advantageously replaced by a more stable amide function without dramatic decrease of biological activity .

Scientific Research Applications

Antiallergic Activity

2-Oxo-2H-1-benzopyran-7-carboxylic acid derivatives have been studied for their antiallergic properties. For example, 5-Oxo-5H-[1]benzopyrano[2,3-b]pyridine-3-carboxylic acids and their tetrazole analogues exhibit significant antiallergic activity. These compounds, particularly those with certain alkyl groups at the 7-position, have been found to be highly potent, surpassing the effectiveness of disodium cromoglycate, a known antiallergic medication (Nohara et al., 1985).

Photocleavage Studies

The photostability and photocleavage of 3-oxo-3H-benzopyran derivatives, linked to amino acids through various bonds, have been explored. This study is particularly relevant in the context of photochemistry, where different wavelengths of irradiation impact the stability of these conjugates (Fonseca et al., 2007).

Antiproliferative Activity

Some derivatives of 2-Oxo-2H-1-benzopyran-3-carboxylic acid have shown promise in reducing the invasive behavior of cancer cells. This research indicates potential applications in cancer treatment, particularly in designing compounds to curb cell invasion and metastasis (Kempen et al., 2008).

Combinatorial Chemistry

The compound 7-Fluoro-4-methyl-6-nitro-2-oxo-2H-1-benzopyran-3-carboxylic acid serves as a novel scaffold for combinatorial synthesis of coumarins. This approach enables the creation of libraries with varied structures and potential biological or physical properties, useful in drug discovery and materials science (Song et al., 2004).

Synthesis of Fused Pyranones

This compound plays a crucial role in the synthesis of fused pyranones, offering a pathway to create diverse heterocyclic compounds. These compounds have implications in pharmaceuticals and organic synthesis, highlighting the versatility of 2-oxo-2H-1-benzopyran-3-carboxylic acid derivatives (Ornik et al., 1990).

Organic Synthesis

The synthesis of various coumarin-3-carboxylic acid derivatives using environmentally friendly methods illustrates the compound's utility in green chemistry. This approach emphasizes economic and environmental benefits in organic synthesis (Karami et al., 2012).

Future Directions

The future directions for the research and development of “2-Oxo-2h-1-benzopyran-7-carboxylic acid” are promising. For instance, it has been suggested that the chemotherapeutic properties of coumarin-3-carboxylic acid (2-oxo-2H-1-benzopyran-3-carboxylic acid, HCCA) may be increased by metal chelation . Furthermore, the development of new benzopyran-based photocleavable protecting groups is an area of active research .

properties

IUPAC Name

2-oxochromene-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6O4/c11-9-4-3-6-1-2-7(10(12)13)5-8(6)14-9/h1-5H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPICJAMMXZIPTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CC(=O)O2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50616251
Record name 2-Oxo-2H-1-benzopyran-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50616251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Oxo-2h-1-benzopyran-7-carboxylic acid

CAS RN

17397-70-5
Record name 2-Oxo-2H-1-benzopyran-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50616251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
K Kapoor - Univers. J. Pharm. Res, 2019 - researchgate.net
Leishmaniasis is one of the most dreadful diseases as a leading cause of death in most of the developed countries. In the given study molecular docking study was performed on the …
Number of citations: 2 www.researchgate.net

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